![molecular formula C16H18N2O B5738880 N-cyclohexyl-2-quinolinecarboxamide](/img/structure/B5738880.png)
N-cyclohexyl-2-quinolinecarboxamide
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Overview
Description
“N-cyclohexyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C16H18N2O . It has an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .
Synthesis Analysis
While specific synthesis methods for “N-cyclohexyl-2-quinolinecarboxamide” were not found, there are studies on the synthesis of similar quinoline-containing derivatives . These compounds have been synthesized for their potential as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a cyclohexyl group via a carboxamide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-2-quinolinecarboxamide” include an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .Scientific Research Applications
Antimycobacterial Activity
N-cyclohexylquinoline-2-carboxamide and related compounds have shown promising antimycobacterial activity. Specifically:
- Mycobacterium kansasii and M. avium paratuberculosis : Compounds such as 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine demonstrated higher activity against these mycobacterial species compared to standard drugs .
Organocatalysis
N-cyclohexylquinoline-2-carboxamide derivatives, including N-heterocyclic carbenes (NHCs), have gained attention as organocatalysts. NHCs play a crucial role in constructing medicinally and biologically significant molecules from readily available small molecules. Their versatility makes them valuable in synthetic chemistry .
Photosynthetic Electron Transport (PET) Inhibition
In vitro studies have explored the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts using substituted quinoline-2-carboxamides. These compounds were characterized, and their activity against PET was evaluated. N-cyclohexylquinoline-2-carboxamide was among the tested compounds .
Mechanism of Action
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .
Mode of Action
It’s known that quinoline-carboxamide derivatives can inhibit the function of their target proteins, leading to changes in cellular processes . For instance, inhibition of Pim-1 kinase can disrupt cell survival and proliferation pathways .
Biochemical Pathways
Given its potential role as a pim-1 kinase inhibitor, it may impact pathways related to cell survival and proliferation .
Pharmacokinetics
It’s noted that the most effective quinoline-carboxamide compounds are orally bioavailable without blood-brain barrier penetration .
Result of Action
N-cyclohexylquinoline-2-carboxamide and similar compounds have demonstrated anti-proliferative activities against various cell lines . They induce apoptosis (programmed cell death) by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . These compounds have shown higher activity against certain mycobacterial species than standard treatments .
Future Directions
Future research could focus on the synthesis of “N-cyclohexyl-2-quinolinecarboxamide” and similar compounds, as well as their potential applications as HDAC inhibitors . Further studies could also investigate the physical and chemical properties, safety and hazards, and mechanism of action of these compounds.
properties
IUPAC Name |
N-cyclohexylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEQJGCPYSCJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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